![molecular formula C20H17ClN4OS B2681233 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170170-35-0](/img/structure/B2681233.png)

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

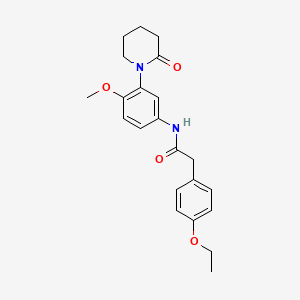

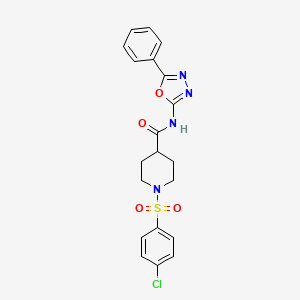

“N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The process starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions are crucial for the formation of the benzothiazole ring and the attachment of the various substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its melting point and yield. For instance, one of the synthesized compounds has a melting point of 121–122 °C and a yield of 69% .Scientific Research Applications

Antibacterial and Antifungal Properties

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide and its analogs have been studied for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Similarly, other studies have focused on the antibacterial, antifungal, and anti-inflammatory properties of benzo[b]thiophene derivatives, which share structural similarities with the compound (Isloor et al., 2010).

Anticancer Potential

Several studies have investigated the anticancer activities of benzothiazole derivatives. For instance, one study designed a biologically stable derivative of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which demonstrated an excellent inhibitory effect on tumor growth in vivo (Yoshida et al., 2005). Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, was synthesized and exhibited significant antibacterial, antifungal, and anticancer effects, particularly against breast cancer cells (Senthilkumar et al., 2021).

Catalytic Applications in Synthesis

The compound has been utilized as a catalyst in the synthesis of various derivatives. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was employed as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's utility in facilitating chemical reactions (Khazaei et al., 2015).

Applications in Stem Cell Research

Compounds with a similar structural framework have also been recognized for their utility in stem cell research. For example, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) has been identified as a small molecule that improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, indicating the potential of these compounds in biomedical research and regenerative medicine (Ries et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation and pain .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of this compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid, derived from cell membrane phospholipids, into prostaglandins and leukotrienes . The compound’s inhibition of the COX enzymes disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

The compound’s anti-inflammatory and analgesic activities suggest that it is absorbed and distributed in the body to reach its target sites

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and pain . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

properties

IUPAC Name |

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-2-24-11-10-17(23-24)19(26)25(13-14-6-4-3-5-7-14)20-22-16-9-8-15(21)12-18(16)27-20/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBAGZLBHDDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)

![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)

![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)

![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one](/img/structure/B2681165.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)